molecular formula C16H11F2NO3 B11490601 N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B11490601
M. Wt: 303.26 g/mol
InChI Key: NFBITUHLCMGQLM-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzofuran-2-carboxamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-(difluoromethoxy)aniline: This intermediate is synthesized by reacting 2-nitroanisole with difluoromethyl ether in the presence of a suitable catalyst.

    Formation of 2-(difluoromethoxy)phenyl isocyanate: The aniline derivative is then converted to the corresponding isocyanate using phosgene or a phosgene substitute.

    Cyclization to form benzofuran: The isocyanate is reacted with a suitable benzofuran precursor under cyclization conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and inflammation. Further research is needed to elucidate the precise molecular mechanisms and targets.

Comparison with Similar Compounds

N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11F2NO3

Molecular Weight

303.26 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H11F2NO3/c17-16(18)22-13-8-4-2-6-11(13)19-15(20)14-9-10-5-1-3-7-12(10)21-14/h1-9,16H,(H,19,20)

InChI Key

NFBITUHLCMGQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

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